molecular formula C14H16O4 B1656330 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one CAS No. 52247-81-1

5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

Cat. No. B1656330
CAS RN: 52247-81-1
M. Wt: 248.27 g/mol
InChI Key: VJCNEDVMYQCMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-cis-5, 6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton (+)-cis-5, 6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one can be found in beverages. This makes (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

Research has indicated the antimicrobial and anticoccidial activity of compounds related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one. A study by Georgiadis (1976) demonstrated that derivatives of this compound showed significant in vitro antimicrobial activity and were more active as coccidiostats than the starting material, especially when administered to chickens against Eimeria tenella (Georgiadis, 1976).

Neuroprotective and Anti-Inflammatory Effects

Another compound isolated from Amomum tsaoko, related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one, showed significant neuroprotective effects and anti-inflammatory activity. This was evidenced in a study where these effects were observed in PC-12 cells and macrophage RAW 264.7 cells, suggesting potential applications in neuroprotection and inflammation control (Zhang, Lu, & Jiang, 2016).

Potential Applications in HIV Protease Inhibition

Research has also explored the use of 5,6-dihydro-2H-pyran derivatives as inhibitors of HIV protease. Tait et al. (1997) studied 4-hydroxy-5,6-dihydropyrones and found that derivatives of these compounds showed potent inhibitory activity against HIV protease, indicating potential applications in HIV treatment (Tait et al., 1997).

Antifungal and Termite Repellent Properties

Dihydro-5,6-dehydrokawain derivatives, closely related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one, have shown notable biological activities. A study by Tawata et al. (1996) indicated strong antifungal activity against plant pathogenic fungi and effectiveness as a termite repellent (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).

properties

CAS RN

52247-81-1

Product Name

5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3

InChI Key

VJCNEDVMYQCMBK-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2

melting_point

92°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
Reactant of Route 2
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
Reactant of Route 4
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
Reactant of Route 5
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
Reactant of Route 6
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

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